N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-4-20(17,18)14-7-8-16-11(3)13(10(2)15-16)12-6-5-9-19-12/h5-6,9,14H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYOUIHJYWGSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent sulfonamide formation.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring is often synthesized via the condensation of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, under catalytic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ethanethiol or other nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrazolines and related reduced compounds.
Substitution: Various sulfonamide derivatives with different functional groups.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can bind to enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-sulfonamide derivatives:
Key Observations:
Structural Modifications: The target compound’s furan-2-yl group contrasts with the 4-chlorophenyl carbamoyl substituent in the pyridine-pyrazole hybrid . Furan’s oxygen atom may improve solubility compared to the hydrophobic chlorophenyl group.
Synthesis and Physical Properties :
- The analog in was synthesized with a 76% yield using a urea coupling reaction. The target compound’s synthesis would likely require similar steps but may face challenges in regioselectivity due to the furan ring’s reactivity.
- The analog’s higher melting point (138–142°C) suggests stronger intermolecular forces (e.g., hydrogen bonding via the carbamoyl group) compared to the target compound, which lacks such polar groups.
Spectroscopic and Functional Differences :
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities. Its unique structural features, including the furan and pyrazole moieties, suggest a variety of pharmacological applications. This article will explore the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, a pyrazole ring, and an ethanesulfonamide group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with furan and pyrazole structures often exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives similar to this compound can inhibit various bacterial strains in vitro. This includes Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
- Antifungal Effects : Preliminary investigations indicate that this compound may also demonstrate antifungal activity against common pathogens such as Candida species.
Anti-inflammatory and Analgesic Properties
This compound has been explored for its anti-inflammatory and analgesic effects. The presence of the pyrazole ring is associated with the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. This suggests potential applications in treating inflammatory conditions .
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : It can bind to biological receptors, altering their activity and influencing various signaling pathways.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Study 1: Antibacterial Activity
In vitro tests conducted on this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Effects
A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide, and what purification techniques ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones (e.g., acetylacetone derivatives) under acidic conditions to form the 3,5-dimethylpyrazole ring .
Functionalization : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate, followed by sulfonamide coupling using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical for isolating the compound with >95% purity .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC .
Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of furan (δ 6.2–7.4 ppm for protons), pyrazole (δ 2.1–2.6 ppm for methyl groups), and sulfonamide (δ 3.1–3.4 ppm for ethyl-SO) moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 338.15) .
- Infrared (IR) Spectroscopy : Key stretches include N-H (sulfonamide, ~3250 cm), S=O (~1350–1150 cm), and C=C (furan, ~1600 cm) .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer :
- Enzyme Inhibition : Pyrazole-sulfonamide hybrids are known to inhibit acetylcholinesterase (AChE) and carbonic anhydrase isoforms (e.g., CA IX/XII) via sulfonamide-Zn interactions in enzyme active sites .
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) reveal IC values in the μM range, suggesting potential anticancer activity .
Advanced Research Questions
Q. How do computational models (e.g., molecular docking, QSAR) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Using AutoDock Vina or Schrödinger Suite, model the compound’s binding to AChE (PDB ID: 4EY7). Key interactions: sulfonamide oxygen with catalytic serine, furan π-stacking with aromatic residues .
- QSAR Analysis : Develop 2D/3D-QSAR models (e.g., using CoMFA) to correlate substituent effects (e.g., methyl groups on pyrazole) with inhibitory potency .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC values)?
- Methodological Answer :
- Standardization : Use identical assay protocols (e.g., ATP-based viability assays vs. resazurin reduction) to minimize variability .
- Metabolic Stability : Test the compound in hepatic microsomes to assess CYP450-mediated degradation, which may explain potency discrepancies .
- Crystallography : Solve the X-ray structure (using SHELXL ) to verify stereochemistry and confirm active conformations .
Q. How does the furan-pyrazole-sulfonamide scaffold influence pharmacokinetic properties (e.g., solubility, logP)?
- Methodological Answer :
- logP Determination : Use shake-flask/HPLC methods to measure octanol/water partitioning. The compound’s logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as sodium sulfonate salts improves aqueous solubility .
- ADME Profiling : In vitro assays (Caco-2 permeability, plasma protein binding) predict moderate oral bioavailability (~40%) .
Q. What crystallographic techniques elucidate the compound’s solid-state structure and polymorphism?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). SHELXL refines the structure, revealing intramolecular H-bonds between sulfonamide NH and pyrazole N .
- Powder XRD : Compare experimental patterns (Rigaku SmartLab) with simulated data from SCXRD to detect polymorphs .
- Thermal Analysis : DSC/TGA identify melting points (~180–185°C) and thermal decomposition profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
